molecular formula C10H17N3O2 B15316709 1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine

Cat. No.: B15316709
M. Wt: 211.26 g/mol
InChI Key: OBAVBYXNZZHDAG-UHFFFAOYSA-N
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Description

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine is an organic compound that features a tetrahydrofuran ring attached to a pyrazole moiety through a propyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of 1,4-diols using cerium ammonium nitrate at room temperature.

    Attachment of the Propyl Linker: The propyl linker can be introduced via a nucleophilic substitution reaction where a suitable leaving group (e.g., a halide) on the propyl chain reacts with the tetrahydrofuran ring.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Coupling of the Tetrahydrofuran and Pyrazole Moieties: The final step involves coupling the tetrahydrofuran-propyl intermediate with the pyrazole moiety through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propyl linker.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the tetrahydrofuran and pyrazole rings.

    Reduction: Reduced forms of the compound with hydrogenated rings.

    Substitution: Substituted derivatives with various functional groups attached to the propyl linker.

Scientific Research Applications

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-((Tetrahydrofuran-3-yl)oxy)propyl)-1h-pyrazol-3-amine is unique due to the presence of both a tetrahydrofuran ring and a pyrazole moiety, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

1-[3-(oxolan-3-yloxy)propyl]pyrazol-3-amine

InChI

InChI=1S/C10H17N3O2/c11-10-2-5-13(12-10)4-1-6-15-9-3-7-14-8-9/h2,5,9H,1,3-4,6-8H2,(H2,11,12)

InChI Key

OBAVBYXNZZHDAG-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OCCCN2C=CC(=N2)N

Origin of Product

United States

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